2,3,4,5,6-Pentaiodobenzoic acid

X‑ray contrast radiopacity heavy‑atom content

2,3,4,5,6‑Pentaiodobenzoic acid is a fully ring‑iodinated benzoic acid derivative (C₇HI₅O₂, MW 751.60 g/mol) belonging to the polyhalogenated aromatic carboxylic acid family. Unlike the more common 2,4,6‑triiodobenzoic acid motifs that dominate medical imaging, this compound carries five iodine atoms symmetrically arranged on the phenyl ring, resulting in an exceptionally high iodine weight fraction of ~84.4 % and a correspondingly large X‑ray attenuation cross‑section.

Molecular Formula C7HI5O2
Molecular Weight 751.605
CAS No. 64385-02-0
Cat. No. B2542393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5,6-Pentaiodobenzoic acid
CAS64385-02-0
Molecular FormulaC7HI5O2
Molecular Weight751.605
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1I)I)I)I)I)C(=O)O
InChIInChI=1S/C7HI5O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14)
InChIKeyLNLWJOZRHQPFML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5,6-Pentaiodobenzoic Acid (CAS 64385-02-0) – What It Is and Why It Is Probed for Procurement


2,3,4,5,6‑Pentaiodobenzoic acid is a fully ring‑iodinated benzoic acid derivative (C₇HI₅O₂, MW 751.60 g/mol) belonging to the polyhalogenated aromatic carboxylic acid family . Unlike the more common 2,4,6‑triiodobenzoic acid motifs that dominate medical imaging, this compound carries five iodine atoms symmetrically arranged on the phenyl ring, resulting in an exceptionally high iodine weight fraction of ~84.4 % and a correspondingly large X‑ray attenuation cross‑section [1]. It is commercially available as a 98‑%‑pure yellow solid, typically shipped with protection from light and storage at 2–8 °C . First prepared in pure form via direct aromatic periodination and structurally authenticated only in 2019, it is now investigated as a heavy‑halogen ligand for metal‑organic frameworks (MOFs), a halogen‑bond donor for crystal engineering, and a potential building block for contrast‑agent research [2][3].

Why a Common Triiodobenzoic Acid Cannot Simply Replace 2,3,4,5,6‑Pentaiodobenzoic Acid


Substituting pentaiodobenzoic acid with a less‑iodinated analog such as 2,4,6‑triiodobenzoic acid or 3,4,5‑triiodobenzoic acid is not scientifically neutral. The two extra iodine atoms increase the molecular iodine content from ~76 % to 84 %, which directly raises the X‑ray attenuation coefficient and shifts the electronic properties of the aromatic ring [1]. In crystal engineering, pentaiodobenzoic acid provides five independent C–I sites capable of acting as halogen‑bond donors, compared with only three in triiodobenzoic acid; this difference can determine whether a designed co‑crystal or MOF assembles in the predicted topology [2]. Furthermore, the fully substituted ring lacks C–H hydrogen‑bond donors, eliminating competitive C–H···O or C–H···π interactions that frequently complicate the crystal packing of partially iodinated analogs [3]. A procurement choice based solely on functional‑group similarity therefore risks loss of the desired halogen‑bond multiplicity, reduced radiopacity, and unpredictable supramolecular assembly.

Differentiation Evidence for 2,3,4,5,6‑Pentaiodobenzoic Acid versus Its Closest Analogs


Iodine Weight Percent: Pentaiodobenzoic Acid vs. 2,4,6‑Triiodobenzoic Acid

The iodine weight fraction of 2,3,4,5,6‑pentaiodobenzoic acid is 84.4 %, compared with 76.2 % for the clinically prevalent 2,4,6‑triiodobenzoic acid [1]. This 8.2‑percentage‑point increase in heavy‑atom content translates directly into a higher linear X‑ray attenuation coefficient, meaning that per unit mass, pentaiodobenzoic acid absorbs more X‑ray photons than its triiodo analog [1].

X‑ray contrast radiopacity heavy‑atom content

Number of Halogen‑Bond Donor Sites: Pentaiodobenzoic Acid vs. 3,4,5‑Triiodobenzoic Acid

2,3,4,5,6‑Pentaiodobenzoic acid possesses five covalently bound iodine atoms, each capable of acting as a halogen‑bond (XB) donor. In contrast, 3,4,5‑triiodobenzoic acid offers only three such sites [1]. In a head‑to‑head crystallographic study of halogen‑bonded assemblies, the pentaiodobenzoic acid ethanol solvate formed a more extensive three‑dimensional XB network than the triiodobenzoic acid analogs, whose crystal packing was dominated by carboxylic acid dimerization and fewer I···I contacts [1].

halogen bonding crystal engineering supramolecular chemistry

Halogen‑Bond Interaction Energy: DFT‑Calculated Magnitude in Pentaiodobenzoic Acid Complexes

DFT calculations (QTAIM analysis) on heteroleptic Zn(II)‑pentaiodobenzoate complexes reveal that the I···I halogen bonds formed by pentaiodobenzoate ligands reach interaction energies in the range of 2.5–4.0 kcal/mol per contact, categorizing them as strong halogen bonds [1]. By comparison, analogous I···I contacts in triiodobenzoate complexes typically fall below 2.0 kcal/mol due to the electron‑withdrawing effect of fewer iodine substituents [1]. This enhanced bond strength is attributed to the cooperative polarization of the five iodine atoms on the fully substituted ring.

DFT calculation halogen bond energy QTAIM analysis

MOF Ligand Utility: First Structurally Characterized Zn(II) and Cu(II) Pentaiodobenzoate Complexes

Until 2019, no metal complex of pentaiodobenzoic acid had been structurally characterized, whereas polycarboxylate ligands based on mono‑ and di‑iodobenzoic acids are well known [1]. Adonin et al. reported the first crystal structures of HPIBA and its salts in 2019, followed by the first Cu(II) and Zn(II) pentaiodobenzoate complexes [1][2]. These complexes demonstrate that HPIBA can serve as a viable, albeit sterically demanding, ligand for MOF synthesis, opening a pathway to iodine‑rich frameworks with potential contrast‑agent and radiopaque‑material applications that are inaccessible with lower‑iodine analogs [2].

MOF ligand coordination chemistry contrast media design

Commercial Purity and Batch Consistency: Specification‑Grade 98 % Supply

Reputable vendors supply 2,3,4,5,6‑pentaiodobenzoic acid at a certified purity of 98 % . This specification is critical because the exhaustive periodination synthesis described by Mattern (1984) can produce partially iodinated impurities (tri‑ and tetra‑iodo species) if reaction conditions are not tightly controlled [1]. For comparison, many specialty triiodobenzoic acids are offered at similar or lower purity grades (95–98 %), meaning that pentaiodobenzoic acid does not require a purity compromise despite its higher synthetic complexity .

purity specification quality control procurement

Price‑per‑Iodine‑Site: Normalized Cost Comparison with 3,4,5‑Triiodobenzoic Acid

Normalizing the commercial price by the number of iodine atoms per molecule provides a straightforward procurement metric. At the time of writing, 2,3,4,5,6‑pentaiodobenzoic acid (98 %, 1 g) is listed at approximately €338 from specialist suppliers, while 3,4,5‑triiodobenzoic acid (97 %, 1 g) is listed at roughly €120 . The cost per iodine atom is therefore approximately €68 for pentaiodobenzoic acid versus €40 for triiodobenzoic acid. While the per‑iodine cost is higher, the iodine density per gram of material is 11 % greater, and the compound provides five times the halogen‑bond functionality per molecule, which can justify the premium for applications requiring maximal iodine loading in a single molecule .

procurement cost value analysis heavy‑atom economics

Evidence‑Backed Application Scenarios for 2,3,4,5,6‑Pentaiodobenzoic Acid


Iodine‑Rich MOF Synthesis for X‑Ray Contrast Agents

The 84.4 % iodine content of pentaiodobenzoic acid makes it a superior ligand for constructing metal‑organic frameworks intended as X‑ray/CT contrast media. The first structurally characterized Zn(II)‑ and Cu(II)‑HPIBA complexes demonstrate that pure, crystalline phases can be obtained in high yield (79–83 %), and the resulting frameworks display extensive halogen‑bond networks that stabilize the pore architecture [1]. The higher iodine density per metal node compared to triiodobenzoate‑based MOFs translates into greater X‑ray attenuation per unit volume, a primary performance metric for tomographic contrast materials [2].

Crystal Engineering with Multi‑Site Halogen‑Bond Donors

With five C–I halogen‑bond donor sites, pentaiodobenzoic acid enables the construction of three‑dimensional supramolecular assemblies that are unattainable with triiodobenzoic acid. The DFT‑calculated I···I interaction energies (2.5–4.0 kcal/mol) place these contacts in the strong halogen‑bond regime, rivaling classical hydrogen bonds in directionality and strength [3]. Co‑crystallization with pyridine derivatives yields predictable salt structures where iodine‑to‑oxygen halogen bonds dictate the packing, making HPIBA a reliable tecton for crystal engineers who require reproducible structural outcomes [4].

Heavy‑Atom Derivatization for Macromolecular Phasing

The exceptionally high iodine content and the availability of 98 %‑pure material make pentaiodobenzoic acid an attractive heavy‑atom derivative for single‑wavelength anomalous diffraction (SAD) phasing in macromolecular crystallography. The five iodine atoms provide a strong anomalous signal at the Cu Kα wavelength, potentially reducing the crystal‑soaking concentration needed to achieve sufficient phasing power. The absence of C–H hydrogen‑bond donors on the ring minimizes unwanted interactions with protein surfaces, a common problem with partially halogenated derivatives .

Radiopaque Polymer Additives and Specialty Materials

The combination of high iodine loading, a reactive carboxylic acid handle, and defined purity (98 %) supports the use of pentaiodobenzoic acid as a monomer or additive for intrinsically radiopaque polymers. Covalent incorporation via ester or amide linkages can yield materials that are visible under X‑ray imaging without the leaching observed with physically blended contrast agents. The compound’s solubility in DMF and DMSO facilitates solution‑based processing, while the fully substituted ring provides steric protection against nucleophilic displacement of iodine .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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